
Nifenazone
描述
化学反应分析
尼芬那酮经历了各种化学反应,包括:
氧化: 它可以在特定条件下被氧化,尽管详细的途径尚未得到广泛的记录。
还原: 还原反应可以改变其官能团,从而可能改变其药理特性。
科学研究应用
Pharmacological Properties
Nifenazone, chemically classified as a pyrazolone derivative, exhibits significant anti-inflammatory and analgesic properties. It is primarily recognized for its use in treating rheumatic conditions, where it helps alleviate pain and inflammation. The compound functions by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
Treatment of Muscular Dystrophy
This compound has shown promise in preclinical studies for the treatment of muscular dystrophy. A study involving Dmd C3333Y mice demonstrated that administration of this compound significantly improved muscle strength and cardiac function by inhibiting TRIM63-dependent degradation pathways .
Analgesic Effects
The analgesic effects of this compound have been compared to other non-steroidal anti-inflammatory drugs (NSAIDs). While it is less potent than some alternatives, it remains effective for managing pain associated with rheumatic diseases .
Case Study 1: Muscular Dystrophy
In a controlled study, Dmd C3333Y mice treated with this compound exhibited:
- Improved muscle strength measured by grip strength tests.
- Enhanced cardiac function assessed through echocardiography.
- Reduction in serum creatine kinase levels, indicating decreased muscle damage .
Case Study 2: Rheumatic Conditions
A clinical trial involving patients with chronic rheumatic pain demonstrated that:
- Patients receiving this compound reported a significant reduction in pain scores compared to those receiving placebo.
- Adverse effects were minimal, making it a viable option for long-term management of chronic pain .
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Muscular Dystrophy | Inhibition of TRIM63 | Improved muscle strength and cardiac function |
Rheumatic Conditions | COX-1 and COX-2 inhibition | Significant reduction in pain scores |
作用机制
相似化合物的比较
尼芬那酮与其他吡唑啉酮衍生物相似,例如氨基比林和安替比林 . 它在 20S 蛋白酶体的特定激活及其神经保护特性方面是独特的 . 其他类似化合物包括:
氨基比林: 以其镇痛和抗炎特性而闻名。
安替比林: 用作镇痛和退热剂.
生物活性
Nifenazone, a pyrazolone derivative, is primarily recognized for its anti-inflammatory and analgesic properties. This compound has garnered attention in recent years for its diverse biological activities beyond its traditional applications. This article explores the biological activity of this compound through various research findings, case studies, and data tables.
This compound functions as an inhibitor of the enzyme TRIM63, which plays a critical role in protein degradation, specifically the ubiquitination of dystrophin in muscular dystrophy models. By inhibiting TRIM63, this compound helps stabilize dystrophin levels, thereby alleviating symptoms associated with muscular dystrophy . This mechanism highlights its potential as a therapeutic agent in muscle disorders.
Pharmacological Properties
1. Anti-inflammatory Activity:
this compound exhibits significant anti-inflammatory effects comparable to other non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
2. Analgesic Effects:
The analgesic properties of this compound have been documented in various studies. It provides relief from pain associated with rheumatic conditions and is often considered an alternative to traditional NSAIDs .
3. Proteasome Activation:
Recent studies indicate that this compound activates the 20S proteasome, enhancing its chymotryptic-like peptidase activity. This activation is crucial for cellular protein homeostasis and may contribute to its therapeutic effects in muscle disorders .
Case Studies
-
Muscular Dystrophy Treatment:
A study involving mdx mice (a model for Duchenne muscular dystrophy) demonstrated that administration of this compound significantly improved muscle strength and cardiac function. The treatment reduced levels of ubiquitinated dystrophin (Ub-DMD), suggesting a protective role against muscle degeneration . -
Chronic Pain Management:
Clinical trials have assessed the efficacy of this compound in managing chronic pain conditions. Results indicated a notable reduction in pain scores among participants treated with this compound compared to placebo groups .
Data Tables
属性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZANEXCSZCZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045366 | |
Record name | Nifenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666234 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2139-47-1 | |
Record name | Nifenazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2139-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nifenazone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifenazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nifenazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nifenazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nifenazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIFENAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8780F0K71U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。